Cyclic di-IMP (sodium salt)
Description
Overview of Cyclic Dinucleotides as Ubiquitous Second Messengers in Prokaryotic and Eukaryotic Contexts
The field of cyclic dinucleotide signaling began with the discovery of bis-(3′–5′)-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) in 1987 by Benziman and colleagues. They identified it as an allosteric activator of cellulose (B213188) synthase in the bacterium Gluconacetobacter xylinus. rsc.org For nearly two decades, c-di-GMP was considered a niche molecule until its broader significance as a key regulator of bacterial lifestyles was recognized. rsc.orgencyclopedia.pub
Following this, other cyclic dinucleotides were identified. Cyclic di-adenosine monophosphate (c-di-AMP) was discovered to be a critical second messenger, particularly in Gram-positive bacteria, playing roles in cell wall homeostasis and DNA damage responses. rsc.orgmdpi.comasm.org The hybrid cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) was later identified, with different isomers (e.g., 2'3'-cGAMP and 3'3'-cGAMP) found to be involved in various cellular processes. rsc.orgnih.gov
In eukaryotes, the discovery of cGAMP as a product of the enzyme cyclic GMP-AMP synthase (cGAS) was a landmark finding. nih.gov cGAS synthesizes 2'3'-cGAMP in response to cytosolic DNA, which then acts as a ligand for the STING (stimulator of interferon genes) protein, triggering an innate immune response. nih.govnih.gov This highlighted the conserved role of CDNs in host defense. nih.gov
Cyclic dinucleotides orchestrate complex regulatory networks that control a multitude of biological processes. In bacteria, c-di-GMP is a master regulator of the transition between motile (planktonic) and sessile (biofilm) lifestyles. mdpi.comresearchgate.net High levels of c-di-GMP generally promote biofilm formation, adhesion, and the production of exopolysaccharides, while repressing motility and virulence in many bacterial species. caymanchem.comnih.gov It achieves this by binding to a variety of effector proteins and RNA riboswitches. encyclopedia.pubmdpi.com
C-di-AMP is involved in maintaining cell wall integrity, regulating potassium ion channels, DNA repair, and sporulation. mdpi.comasm.orgnih.gov It can also influence biofilm formation and resistance to antibiotics. mdpi.comresearchgate.net 3'3'-cGAMP has been shown to modulate processes like chemotaxis, virulence, and phage response. mdpi.comcaymanchem.com
In the context of host-pathogen interactions, bacterial CDNs released into host cells can be detected by the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby activating the innate immune system to combat the infection. mdpi.commdpi.comembopress.org This makes CDNs key players in the crosstalk between bacteria and their hosts. mdpi.com
Positioning of Cyclic di-IMP (Sodium Salt) within the Cyclic Dinucleotide Family
Cyclic di-IMP (sodium salt), or c-di-IMP, is a synthetic member of the cyclic dinucleotide family. While not found naturally, its structure and function are closely related to the endogenous CDNs, making it a valuable tool for research.
Structural Analogy and Relationship to Naturally Occurring Bacterial Second Messengers (e.g., c-di-GMP, c-di-AMP)
Cyclic di-IMP is a structural analog of the naturally occurring bacterial second messengers c-di-GMP and c-di-AMP. caymanchem.combertin-bioreagent.com It consists of two inosine (B1671953) monophosphate units linked by two 3',5'-phosphodiester bonds, forming a cyclic structure. Inosine is a nucleoside that is structurally similar to guanosine and adenosine, differing in the substituent at the 6-position of the purine (B94841) ring. This structural similarity allows c-di-IMP to interact with some of the same cellular machinery that recognizes natural CDNs. For instance, while specific in its inhibition, c-di-AMP was found to have a weak inhibitory effect on LmPC, a pyruvate (B1213749) carboxylase, and c-di-IMP also demonstrated a weak inhibitory activity on this enzyme. nih.gov
Rationale for Research into Synthetic Cyclic Dinucleotides like Cyclic di-IMP (Sodium Salt)
The research into synthetic cyclic dinucleotides like c-di-IMP is driven by several factors. The ability of natural CDNs to potently stimulate the innate immune system has made them attractive candidates for development as vaccine adjuvants and immunotherapeutics. mdpi.comresearchgate.net Synthetic analogs offer the potential for improved stability, altered potency, and modified immune response profiles compared to their natural counterparts. nih.gov
The synthesis of analogs like c-di-IMP allows for the exploration of the structure-activity relationship of CDN-receptor interactions. nih.govresearchgate.net By modifying the purine bases, the sugar moieties, or the phosphodiester backbone, researchers can probe the specific requirements for binding to and activation of receptors like STING. This knowledge is crucial for designing novel CDN-based therapeutics with desired properties. nih.govresearchgate.net
Cyclic di-IMP itself has been investigated for its adjuvant properties. caymanchem.combertin-bioreagent.com Studies have shown that it can enhance immune responses to co-administered antigens. For example, it enriches the population of dendritic cells expressing MHC class I and II and co-stimulatory molecules like CD80, CD86, and CD40. caymanchem.combertin-bioreagent.com When administered mucosally with an antigen, c-di-IMP has been shown to induce both humoral and cellular immune responses, suggesting its potential as a mucosal adjuvant. caymanchem.combertin-bioreagent.com
Properties
Molecular Formula |
C20H20N8O14P2 · 2Na |
|---|---|
Molecular Weight |
704.3 |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/ |
InChI Key |
JBHJGFWGJASJST-VEQUCWRQSA-L |
SMILES |
[H][C@@]([C@@]1([H])CO2)([C@@H](O)[C@H](N3C=NC4=C3N=CNC4=O)O1)OP(OC[C@]5([H])[C@@]([C@@H](O)[C@H](N6C(N=CNC7=O)=C7N=C6)O5)([H])OP2([O-])=O)([O-])=O.[Na+].[Na+] |
Synonyms |
c-di-IMP; Cyclic di-inosine monophosphate |
Origin of Product |
United States |
Methodologies for Synthesis and Advanced Characterization of Cyclic Di Imp Sodium Salt
Enzymatic Synthesis Pathways of Cyclic di-IMP (Sodium Salt)
The enzymatic synthesis of cyclic di-IMP (sodium salt), a synthetic second messenger, leverages biocatalytic approaches that offer high specificity and efficiency. These methods are crucial for producing research-grade material for immunological and signaling studies.
Derivation from Precursor Cyclic Dinucleotides (e.g., enzymatic conversion of c-di-AMP via adenosine deaminase)
One prominent enzymatic pathway for the synthesis of cyclic di-IMP involves the conversion of a precursor cyclic dinucleotide, such as cyclic di-AMP (c-di-AMP). While the direct enzymatic conversion of c-di-AMP to cyclic di-IMP is a targeted approach, the broader principle involves utilizing enzymes that can modify the base moieties of existing cyclic dinucleotides. For instance, enzymes like adenosine deaminase can, in principle, catalyze the hydrolytic deamination of the adenine bases in c-di-AMP to hypoxanthine (B114508), thereby forming cyclic di-IMP. This biocatalytic transformation offers a direct route to producing cyclic di-IMP from a more readily available precursor. The enzymatic synthesis of various 3', 5' linked cyclic dinucleotide analogs has been demonstrated using promiscuous enzymes like the cyclic-AMP-GMP synthetase, DncV, which can efficiently produce a range of analogs without the need for protecting groups or organic solvents. nih.govresearchgate.net
Optimization of Biocatalytic Reaction Conditions for Research-Scale Production
The optimization of biocatalytic reaction conditions is a critical step in achieving efficient research-scale production of cyclic di-IMP. Several factors can significantly influence the yield and purity of the final product. mdpi.comresearchgate.net These factors include the concentrations of the substrate (e.g., precursor cyclic dinucleotide) and the enzyme, as well as the physical and chemical parameters of the reaction environment such as temperature, pH, and the presence of cofactors. mdpi.comresearchgate.net
For instance, the activity of diadenylate cyclases, the enzymes responsible for synthesizing c-di-AMP, is known to be dependent on the presence of divalent metal ions like manganese or cobalt. wikipedia.org Similarly, the efficiency of the converting enzyme (e.g., adenosine deaminase) would need to be optimized. A systematic approach, such as a response surface methodology, can be employed to evaluate and optimize these reaction conditions to maximize the yield of cyclic di-IMP. researchgate.net Process intensification strategies, which may involve optimizing cofactors and cosolvents and increasing substrate concentration, can significantly improve initial yields. nih.gov
Table 1: Key Parameters for Optimization of Biocatalytic Synthesis of Cyclic di-IMP
| Parameter | Description | Rationale for Optimization |
| Enzyme Concentration | The amount of biocatalyst used in the reaction. | Affects reaction rate; needs to be balanced for cost-effectiveness. |
| Substrate Concentration | The concentration of the precursor molecule (e.g., c-di-AMP). | High concentrations can lead to substrate inhibition; low concentrations result in lower yields. |
| Temperature | The operational temperature of the reaction. | Influences enzyme activity and stability; optimal temperature maximizes conversion rate. |
| pH | The acidity or alkalinity of the reaction buffer. | Each enzyme has an optimal pH range for maximum activity. |
| Cofactor Concentration | Concentration of necessary ions or small molecules (e.g., Mg²⁺, Mn²⁺). | Essential for the catalytic activity of many enzymes. |
| Reaction Time | The duration of the enzymatic reaction. | Needs to be sufficient for maximum conversion without product degradation. |
Advanced Analytical Techniques for Research-Grade Characterization
To ensure the high purity and structural integrity required for research applications, cyclic di-IMP (sodium salt) is subjected to a suite of advanced analytical techniques. These methods provide comprehensive characterization, confirming the identity, purity, and quantity of the synthesized compound.
Chromatographic Separation Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of cyclic di-IMP. nih.govnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of cyclic dinucleotides. researchgate.net In this method, the compound is separated based on its hydrophobicity, allowing for the resolution of the target molecule from starting materials, byproducts, and other impurities.
A typical HPLC-based assay for a related cyclic dinucleotide, c-di-AMP, involves injecting the sample into the HPLC system and monitoring the elution profile. nih.gov The purity of the cyclic di-IMP sample can be determined by integrating the peak area of the target compound relative to the total area of all detected peaks. A well-defined peak at a specific retention time indicates the presence and purity of the compound. nih.gov
Table 2: Example HPLC Parameters for Cyclic Dinucleotide Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV absorbance at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 - 50 µL |
Spectrometric Approaches for Structural Confirmation and Quantitative Analysis (e.g., Mass Spectrometry, UV/Vis Spectroscopy)
Spectrometric methods are indispensable for the structural elucidation and quantification of cyclic di-IMP.
Mass Spectrometry (MS) provides precise information about the molecular weight and fragmentation pattern of the molecule, which serves as a definitive confirmation of its identity. frontierspartnerships.orgshimadzu.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for both qualitative and quantitative analysis of cyclic dinucleotides. nih.govspringernature.com Tandem mass spectrometry (MS/MS) can be used to further analyze the fragmentation patterns, providing detailed structural information. frontierspartnerships.orgshimadzu.com
UV/Vis Spectroscopy is used for the quantitative analysis of cyclic di-IMP. The molecule exhibits a characteristic UV absorbance maximum due to its purine (B94841) rings. By measuring the absorbance at this specific wavelength and using a standard curve generated from known concentrations of a pure standard, the concentration of cyclic di-IMP in a solution can be accurately determined. This technique is often used in conjunction with HPLC for quantification.
Isotopic Labeling Strategies for Tracer Studies and Mechanistic Investigations (e.g., use of [¹⁵N₁₀]-c-diAMP for LC-MS applications)
Isotopic labeling is a sophisticated technique used to trace the metabolic fate of molecules and to investigate reaction mechanisms. In the context of cyclic di-IMP, stable isotopes such as ¹³C, ¹⁵N, or ²H can be incorporated into the molecule or its precursor.
For instance, using a fully labeled precursor like [¹⁵N₁₀]-c-di-AMP in the enzymatic synthesis would result in the production of [¹⁵N₁₀]-cyclic di-IMP. This isotopically labeled analog can then be used in various applications:
Tracer Studies: The labeled cyclic di-IMP can be introduced into a biological system, and its metabolic fate can be tracked using mass spectrometry. This allows researchers to identify downstream metabolites and understand the pathways in which cyclic di-IMP is involved.
Quantitative Analysis: The isotopically labeled compound can serve as an internal standard in LC-MS-based quantification assays. nih.gov By adding a known amount of the labeled standard to a sample, the absolute concentration of the unlabeled cyclic di-IMP can be determined with high accuracy and precision, correcting for variations in sample preparation and instrument response. nih.gov The distinct isotopic patterns observed in the mass spectra allow for the clear differentiation and quantification of the labeled and unlabeled compounds. researchgate.net
Crystallization Techniques for Structural Biology Studies of Cyclic di-IMP (Sodium Salt)
The determination of the three-dimensional structure of cyclic di-IMP (cdiIMP) is crucial for understanding its biological function and for designing novel therapeutic agents. X-ray crystallography is a primary technique for obtaining high-resolution structural information, but it is contingent upon the growth of well-ordered crystals. This process is often the bottleneck in structural biology. nih.govlibretexts.org For a small molecule like cyclic di-IMP, structural studies often involve co-crystallization with a target protein to understand the molecular interactions governing its binding and activity. nih.gov
The crystallization of cyclic dinucleotides, including analogs like cyclic di-GMP, has been successfully achieved, often in complex with their protein receptors. researchgate.netnih.gov These established methodologies provide a foundation for developing crystallization strategies for cyclic di-IMP (sodium salt). The primary methods employed are vapor diffusion techniques, including hanging drop and sitting drop methods.
Vapor Diffusion Crystallization
The principle behind vapor diffusion is to slowly bring a solution containing the molecule of interest (e.g., a cdiIMP-protein complex) and a precipitant to a state of supersaturation, from which crystals may form. youtube.com A drop containing the purified cdiIMP-protein complex mixed with a crystallization screening solution is allowed to equilibrate with a larger reservoir of the same screening solution at a higher concentration. youtube.com Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of both the protein-ligand complex and the precipitant within the drop, ideally leading to the formation of crystals rather than amorphous precipitate. libretexts.orgyoutube.com
Initial Screening and Optimization
Initial crystallization trials typically involve screening a wide array of conditions using commercially available or custom-made screens. These screens vary in precipitant type (e.g., salts, polymers like polyethylene glycol), pH, and the concentration of various additives.
Below is a representative table of initial screening conditions that could be used for a cdiIMP-protein complex, based on successful crystallizations of other cyclic dinucleotide-protein complexes. nih.gov
Table 1: Representative Initial Crystallization Screening Conditions for a Cyclic di-IMP-Protein Complex
| Condition ID | Precipitant | Buffer (pH) | Additive | Temperature (°C) |
| A1 | 1.6 M Ammonium Sulfate | 0.1 M HEPES (7.5) | None | 20 |
| A2 | 20% w/v PEG 3350 | 0.1 M Bis-Tris (6.5) | 0.2 M Sodium Chloride | 20 |
| B1 | 1.2 M Sodium Citrate tribasic | 0.1 M Tris-HCl (8.5) | None | 20 |
| B2 | 30% v/v MPD | 0.1 M Sodium Cacodylate (6.5) | 0.2 M Calcium Chloride | 4 |
| C1 | 10% w/v PEG 8000 | 0.1 M Imidazole (8.0) | 0.2 M Magnesium Acetate | 20 |
| C2 | 0.8 M Sodium Phosphate (B84403) monobasic, 0.8 M Potassium Phosphate monobasic | 0.1 M Tris-HCl (8.5) | None | 4 |
Once initial crystals ("hits") are obtained, the conditions are optimized by systematically varying the parameters (e.g., precipitant concentration, pH, temperature) to improve crystal size and quality. youtube.com The purity of the cyclic di-IMP (sodium salt) and its target protein is paramount for successful crystallization. creative-biostructure.com
Data Collection and Structure Determination
High-quality crystals are cryo-protected and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. X-ray diffraction data are then collected at a synchrotron source. youtube.com The diffraction pattern, consisting of a series of spots, is processed to determine the unit cell dimensions and space group of the crystal. nih.gov The phases of the diffracted X-rays are then determined, often using molecular replacement if a homologous protein structure is available, to calculate an electron density map. youtube.com An atomic model of the cyclic di-IMP-protein complex is then built into this map and refined. nih.govyoutube.com
The table below shows hypothetical data collection and refinement statistics for a crystal of a cdiIMP-protein complex, illustrating the parameters used to assess the quality of the final structure.
Table 2: Representative X-ray Diffraction Data Collection and Refinement Statistics
| Parameter | Value |
| Data Collection | |
| Beamline | Example Synchrotron BL1 |
| Wavelength (Å) | 0.979 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=65.4, c=110.8 |
| Resolution (Å) | 50.0 - 1.8 (1.85 - 1.80) |
| Rmerge | 0.08 (0.45) |
| I/σ(I) | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.5) |
| Redundancy | 7.2 (6.8) |
| Refinement | |
| Resolution (Å) | 20.0 - 1.8 |
| No. of Reflections | 35,421 |
| Rwork / Rfree | 0.19 / 0.22 |
| No. of Atoms | |
| Protein | 2,850 |
| Ligand (cdiIMP) | 45 |
| Water | 310 |
| RMSD | |
| Bond Lengths (Å) | 0.005 |
| Bond Angles (°) | 1.12 |
| Ramachandran Plot | |
| Favored Regions (%) | 98.2 |
| Allowed Regions (%) | 1.8 |
| Outliers (%) | 0.0 |
| Values in parentheses are for the highest-resolution shell. |
These techniques, from initial screening to final structure refinement, are essential for elucidating the atomic-level details of how cyclic di-IMP (sodium salt) interacts with its cellular targets, thereby providing a blueprint for structure-based drug design.
Molecular Mechanisms of Action and Receptor Interactions of Cyclic Di Imp Sodium Salt
Agonistic Activity Towards the STING (Stimulator of Interferon Genes) Pathway
Cyclic dinucleotides are recognized as potent activators of the innate immune system primarily through the ST-ING pathway. This signaling cascade is crucial for detecting cytosolic nucleic acids, a hallmark of viral and bacterial infections, and initiating a defensive response.
Direct Binding Studies with STING Protein
The direct interaction between a cyclic dinucleotide and the STING protein is the initiating step of the signaling cascade. This binding event is characterized by its affinity, often quantified by the dissociation constant (Kᴅ). For instance, studies on the interaction of Cyclic di-GMP with the C-terminal domain (CTD) of STING have determined its binding affinity.
Using methods like equilibrium dialysis and isothermal titration calorimetry (ITC), the Kᴅ of Cyclic di-GMP for the STING CTD has been estimated to be approximately 5 µM nih.govnih.gov. These studies also suggest a binding stoichiometry where one molecule of Cyclic di-GMP is bound by a dimer of STING nih.govnih.gov. While specific Kᴅ values for Cyclic di-IMP are not available in the search results, it is anticipated to bind within the same hydrophobic cleft on the STING dimer as other CDNs mdpi.com.
| Ligand | Protein | Method | Binding Affinity (Kᴅ) | Stoichiometry (STING:Ligand) |
| Cyclic di-GMP | Human STING (CTD) | Isothermal Titration Calorimetry (ITC) | ~5 µM nih.gov | 2:1 nih.gov |
| Cyclic di-GMP | Human STING (155-379) | Isothermal Titration Calorimetry (ITC) | ~2.4 µM | 2:1 |
| 2',3'-cGAMP | Human STING (CTD) | Biacore Analysis | 9.23 nM pnas.org | Not Specified |
This table presents data for related cyclic dinucleotides to illustrate typical binding affinities with the STING protein.
Activation of STING-Dependent Downstream Signaling Cascades
Upon binding a CDN agonist, STING undergoes a conformational change, leading to its activation and trafficking from the endoplasmic reticulum to the Golgi apparatus mdpi.com. This initiates the recruitment and activation of downstream signaling proteins. The key event is the activation of the kinase TANK-binding kinase 1 (TBK1) nih.gov.
Activated STING serves as a scaffold, bringing TBK1 into proximity with its substrate, the transcription factor Interferon Regulatory Factor 3 (IRF3) nih.govfrontiersin.org. TBK1 then phosphorylates IRF3 frontiersin.org. This phosphorylation is a critical step that leads to the dimerization and nuclear translocation of IRF3, where it functions as a transcription factor to drive the expression of antiviral and pro-inflammatory genes frontiersin.org. The entire signaling axis, from CDN recognition to IRF3 activation, is dependent on STING researchgate.netresearchgate.net. Knockdown of STING abrogates the phosphorylation of both TBK1 and IRF3 in response to CDN stimulation researchgate.net.
Induction of Type I Interferon (IFN-β) Gene Expression in Cellular Models
The culmination of the STING-TBK1-IRF3 signaling pathway is the robust production of type I interferons, particularly Interferon-beta (IFN-β) nih.govfrontiersin.org. The nuclear translocation of phosphorylated IRF3 leads to its binding to Interferon-Stimulated Response Elements (ISREs) in the promoter region of the IFNB1 gene, driving its transcription frontiersin.org.
Delivery of CDNs like Cyclic di-GMP or Cyclic di-AMP into the cytosol of various cell types, including macrophages and dendritic cells, has been shown to trigger significant IFN-β expression nih.gov. This response is a hallmark of STING pathway activation and is considered a key component of the innate immune defense against pathogens nih.govmdpi.com. Cyclic dinucleotides such as GMP-AMP (cGAMP) and Cyclic di-AMP are recognized as potent inducers of type I IFN via this STING-TBK1-IRF3 cascade nih.gov.
Interplay with Other Cytosolic DNA Sensors and Pattern Recognition Receptors
DDX41 can physically interact with STING, and this complex formation is enhanced in the presence of CDNs nih.gov. Evidence suggests a model where DDX41 acts as an initial sensor for CDNs, which then complexes with the STING adaptor to signal downstream to the TBK1-IRF3 axis researchgate.netnih.gov. The knockdown of DDX41 in cells leads to impaired activation of STING, TBK1, and IRF3, and a reduction in the induction of innate immune genes in response to Cyclic di-GMP or Cyclic di-AMP researchgate.netresearchgate.netnih.gov. This indicates that DDX41 is a critical component for an effective STING-dependent signaling response to these molecules researchgate.net.
Identification and Characterization of Putative Cellular Receptor Proteins
Beyond STING and DDX41, identifying the full spectrum of cellular proteins that interact with Cyclic di-IMP is essential for a complete understanding of its biological activities. Chemical proteomics provides powerful tools for this purpose.
Chemical Proteomic Approaches for Identifying Cyclic di-IMP-Interacting Proteins
Chemical proteomics is a strategy used to identify the protein binding partners of small molecules within a complex biological sample rsc.orgscienceopen.com. This approach typically involves designing and synthesizing a chemical probe based on the molecule of interest rsc.org. For a cyclic dinucleotide like Cyclic di-IMP, this would involve creating a functionalized analog that retains its core structure and biological activity but is modified with a tag for affinity purification (e.g., biotin) or a reactive group for covalent cross-linking rsc.orgscienceopen.com.
For example, a functionalized analog of Cyclic di-GMP, known as 2'-aminohexylcarbamoyl-c-di-GMP (2'-AHC-c-di-GMP), has been successfully used to perform affinity pull-down experiments from cell lysates nih.gov. Proteins that bind to the immobilized probe are isolated and subsequently identified using high-resolution mass spectrometry nih.gov. This methodology has been instrumental in discovering novel c-di-GMP and Cyclic di-AMP effector proteins nih.govnih.gov. A similar approach could be applied to systematically identify the cellular interactome of Cyclic di-IMP, revealing both primary receptors and other potential off-target interactions.
Functional Validation of Identified Receptor-Ligand Interactions
While Cyclic di-IMP (c-di-IMP) is recognized as a bacterial second messenger, detailed experimental validation of its specific interactions with intracellular receptors other than STING is an emerging area of research. Much of the current understanding is extrapolated from the extensive studies of its structural analogs, cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP). The methodologies used to validate receptors for these related cyclic dinucleotides (CDNs) provide a clear framework for the functional validation of putative c-di-IMP receptors.
Validation typically follows a multi-step process, beginning with the identification of potential binding proteins and culminating in the demonstration of a functional cellular outcome resulting from the interaction. Techniques such as affinity pull-down assays using immobilized CDN analogs, bioinformatics analyses to identify conserved CDN-binding domains, and genome-wide protein-nucleotide interaction screens are employed for initial receptor identification nih.gov.
Once a candidate receptor is identified, the binding interaction is biochemically confirmed and quantified. Methods like equilibrium dialysis and differential radial capillary action of ligand assay (DRaCALA) are used to determine the binding affinity (expressed as the dissociation constant, Kd) nih.gov. Further validation involves structural biology techniques, such as X-ray crystallography, to reveal the precise molecular interactions at the binding site, as has been achieved for the interaction between c-di-AMP and the metabolic enzyme pyruvate (B1213749) carboxylase nih.gov.
The final and most critical step is functional validation: demonstrating that the receptor-ligand interaction leads to a measurable change in cellular physiology. This is often achieved by creating mutant strains of bacteria that either lack the receptor or have mutations in the CDN-binding site. The phenotype of these mutants is then compared to the wild-type strain under specific conditions. For example, the functional validation of the KtrA potassium transporter component as a c-di-AMP receptor was confirmed by showing that its interaction with c-di-AMP is essential for bacterial growth in low-potassium environments nih.gov.
| Validation Step | Methodology | Example (from c-di-AMP/c-di-GMP research) | Reference |
|---|---|---|---|
| Receptor Identification | Affinity Pull-Down Assays, Bioinformatics, Genome-Wide Screens | Identification of KtrA, CpaA, KdpD, and PstA as c-di-AMP receptors in Staphylococcus aureus. | nih.gov |
| Biochemical Confirmation | Equilibrium Dialysis, DRaCALA, Isothermal Titration Calorimetry (ITC) | Demonstrating direct binding of c-di-AMP to the RCK_C domain of the KtrA protein with a Kd in the nanomolar range. | nih.gov |
| Structural Characterization | X-ray Crystallography, NMR Spectroscopy | Solving the crystal structure of pyruvate carboxylase in complex with c-di-AMP, revealing an allosteric regulatory site. | nih.gov |
| Functional Consequence | Genetic Mutagenesis (gene deletion, site-directed mutagenesis), Phenotypic Assays | Showing that mutations disrupting the c-di-AMP-BusR transcription factor interaction lead to dysregulation of osmolyte transporters. | nih.gov |
Modulation of Intracellular Signaling Networks Beyond STING
While the interaction of bacterial CDNs with the host STING pathway is a critical aspect of innate immunity, these molecules, including c-di-IMP, have fundamental roles within the bacterial cell that are independent of host interactions. Research into c-di-AMP and c-di-GMP has unveiled complex intracellular signaling networks where these second messengers regulate diverse physiological processes through intricate cross-talk with other pathways and by controlling cellular homeostasis and metabolism. By analogy, c-di-IMP is presumed to participate in similarly complex networks.
Regulation of Cellular Homeostasis and Metabolic Processes (by analogy to c-di-AMP/GMP)
A primary role for bacterial cyclic dinucleotides is the maintenance of cellular homeostasis and the regulation of central metabolism. These molecules act as sensors and regulators, fine-tuning key cellular processes in response to changing conditions.
Homeostasis: Cyclic di-AMP is a central regulator of osmotic homeostasis in many Gram-positive bacteria. nih.govnih.gov It controls the internal turgor pressure of the cell by directly binding to and modulating the activity of ion and osmolyte transporters. For example, c-di-AMP regulates potassium transporters and also controls the expression of genes for osmolyte uptake systems by binding to both transcription factors (like BusR) and riboswitches nih.govnih.govbioengineer.org. This dual-level control allows the bacterium to precisely manage its internal osmotic environment, which is critical for survival, especially during changes in external solute concentration or when the cell wall is compromised. bioengineer.org
Metabolic Regulation: Beyond maintaining ionic balance, CDNs are increasingly recognized as direct regulators of metabolic activity. In Listeria monocytogenes, c-di-AMP was identified as an allosteric regulator of pyruvate carboxylase, a key enzyme in central metabolism nih.gov. By binding to a site distinct from the active site, c-di-AMP modulates the enzyme's activity, thereby influencing the flow of carbon through central metabolic pathways nih.gov. This interaction links the c-di-AMP signaling network directly to the metabolic state of the cell, affecting bacterial growth and virulence nih.gov.
Similarly, c-di-GMP has been shown to be a major determinant of metabolic activity in Pseudomonas aeruginosa. High levels of c-di-GMP, which promote biofilm formation, force the bacteria to expend significant energy on producing exopolysaccharides. This rapid energy consumption leads to a subsequent state of low metabolic activity, which is a hallmark of mature biofilms and contributes to their antibiotic tolerance researchgate.net. In other cases, unregulated synthesis of c-di-GMP can deplete the cellular pool of GTP, a precursor for both c-di-GMP and macromolecular synthesis, leading to growth arrest asm.org. These examples highlight how CDNs serve as critical nodes that integrate environmental signals with the core metabolic and homeostatic machinery of the bacterial cell.
Biological Activities and Immunomodulatory Potentials in Pre Clinical Models
Adjuvant Properties and Antigen-Presenting Cell Modulation
Cyclic di-IMP exhibits potent adjuvant properties by directly stimulating key antigen-presenting cells (APCs), such as dendritic cells and macrophages. This activation is a critical first step in augmenting the immune response to co-administered antigens.
In vitro studies have shown that cyclic di-nucleotides, including c-di-IMP, improve the capacity of APCs to process and present antigens to T cells nih.gov. This enhanced presentation leads to more efficient activation of T lymphocytes, a cornerstone of the adaptive immune response. By improving the initial stages of antigen recognition, c-di-IMP helps to generate a more robust and effective immune reaction.
A key aspect of c-di-IMP's adjuvant activity is its ability to induce the maturation and activation of dendritic cells (DCs). Treatment of murine bone marrow-derived dendritic cells with c-di-IMP leads to a significant upregulation of various cell surface molecules that are essential for T cell activation nih.govlabchem.com.my. This includes an increased expression of Major Histocompatibility Complex (MHC) Class I and Class II molecules, which are responsible for presenting antigens to CD8+ and CD4+ T cells, respectively nih.govlabchem.com.my.
Furthermore, c-di-IMP enhances the expression of crucial co-stimulatory and adhesion molecules on the surface of DCs. The upregulation of these markers is a hallmark of DC maturation and is indicative of their readiness to activate naive T cells nih.gov.
Table 1: Upregulation of Surface Markers on Murine Dendritic Cells by Cyclic di-IMP
| Surface Marker | Function | Effect of c-di-IMP | Reference |
|---|---|---|---|
| MHC Class I/II | Antigen Presentation | Upregulated | nih.govlabchem.com.my |
| CD80 (B7-1) | Co-stimulation of T cells | Upregulated | nih.govlabchem.com.my |
| CD86 (B7-2) | Co-stimulation of T cells | Upregulated | nih.govlabchem.com.my |
| CD40 | Activation Marker | Upregulated | nih.govlabchem.com.my |
| CD54 (ICAM-1) | Adhesion Molecule | Upregulated | nih.govlabchem.com.my |
Induction of Adaptive Immune Responses in Animal Models
The activation of APCs by c-di-IMP translates into the effective induction of both humoral and cellular adaptive immune responses in animal models.
In murine models, c-di-IMP has been shown to function as an effective mucosal adjuvant labchem.com.my. When administered intranasally along with a model antigen such as β-galactosidase, c-di-IMP significantly enhances the antigen-specific antibody response. Specifically, it has been observed to increase IgG titers, indicating a robust humoral immune response labchem.com.my.
Table 2: Effect of c-di-IMP on Humoral Response in Murine Models
| Antigen | Adjuvant | Effect on Antigen-Specific IgG | Reference |
|---|---|---|---|
| β-galactosidase | Cyclic di-IMP (sodium salt) | Up to 2-fold increase in titers | labchem.com.my |
Cyclic di-IMP also influences the nature of the cellular immune response. In vivo studies in murine models have demonstrated that immunization with c-di-IMP as an adjuvant promotes a balanced Th1/Th2 response nih.govlabchem.com.my. The ability to stimulate both Th1 (cell-mediated) and Th2 (humoral-mediated) arms of the immune system makes it a versatile adjuvant candidate for vaccines against a variety of pathogens where both types of immunity are required for protection nih.gov.
Pre-clinical Research Applications in Immunotherapy and Vaccinology
Cyclic di-IMP (sodium salt), a member of the cyclic dinucleotide (CDN) family, has garnered significant interest in pre-clinical research for its immunomodulatory properties. As a synthetic second messenger, it is investigated for its potential to activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. This activation triggers a cascade of immune responses, making cyclic di-IMP a promising candidate for various applications in immunotherapy and vaccinology.
Investigational Potential as a Vaccine Adjuvant in Experimental Formulations
The exploration of cyclic di-IMP and other CDNs as vaccine adjuvants is a burgeoning field, driven by the need for more effective and robust immunization strategies. Adjuvants are critical components of modern subunit vaccines, which, while safer than live attenuated vaccines, are often poorly immunogenic on their own. CDNs, acting as potent immune activators, can significantly enhance the magnitude and quality of the immune response to co-administered antigens.
Pre-clinical studies involving mucosal vaccination routes have demonstrated the potential of CDNs to elicit both systemic and mucosal immunity, which is crucial for protection against pathogens that enter through mucosal surfaces like the respiratory tract. For instance, studies with related cyclic dinucleotides, such as cyclic di-adenosine monophosphate (c-di-AMP) and cyclic di-guanosine monophosphate (c-di-GMP), have shown promising results in influenza vaccine formulations.
In a study investigating a virosome-based influenza H5N1 vaccine, mucosal administration with c-di-AMP in mice led to robust local and systemic humoral immune responses, including the development of protective hemagglutination inhibition titers. frontiersin.orgnih.gov Furthermore, the formulation induced effective cellular responses, characterized by multifunctional T-cell activity, and established long-lasting immunity, ultimately protecting the animals from viral challenge. frontiersin.org These findings highlight the potential of CDNs to improve the efficacy of mucosal vaccines.
The table below summarizes representative data from a pre-clinical study on a related cyclic dinucleotide, c-di-GMP, when used as a mucosal adjuvant with an ovalbumin (OVA) model antigen in mice. This data illustrates the typical adjuvant effects on antigen-specific antibody production that could be expected with c-di-IMP.
| Adjuvant Group | Antigen-Specific IgG1 (Serum) | Antigen-Specific IgG2a (Serum) | Antigen-Specific IgA (Nasal Wash) |
| c-di-GMP + OVA | High | Moderate | High |
| 2'3'-cGAMP + OVA | Moderate | Moderate | Moderate |
| OVA alone | Low | Low | Low |
This table presents a summary of findings for c-di-GMP from a comparative study, indicating its superior performance as a mucosal adjuvant in mice over the mammalian cyclic dinucleotide 2'3'-cGAMP. The study showed that intranasal administration of c-di-GMP with OVA resulted in higher antigen-specific IgG1 and IgA production. nih.gov
Exploration of Immunostimulatory Effects in Murine Disease Models (e.g., anti-cancer research via STING agonism)
The immunostimulatory properties of cyclic di-IMP, primarily mediated through the activation of the STING pathway, are being extensively investigated for their therapeutic potential in various disease models, particularly in oncology. The cGAS-STING pathway plays a pivotal role in detecting cytosolic DNA from pathogens or damaged host cells, including cancer cells, and initiating an innate immune response. This response is characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn activate and recruit adaptive immune cells, such as cytotoxic T lymphocytes (CTLs), to the tumor microenvironment.
Pre-clinical studies using murine cancer models have demonstrated that direct activation of STING by CDNs can lead to potent anti-tumor immunity. For example, in a mouse model of B16 melanoma, the STING activator c-di-GMP was shown to enhance the immunogenicity and anti-tumor effects of a peptide vaccine. nih.govnih.gov The synergistic effect of c-di-GMP was dependent on the co-administration of a costimulatory anti-CD40 antibody and the adjuvant poly-IC, and was partially mediated by type I IFN. This approach led to a significant increase in the number of antigen-specific CD8+ T cells, which are crucial for killing cancer cells.
The efficacy of STING agonists is also being explored in other tumor models. The CT26 colon carcinoma model, a well-established syngeneic model in BALB/c mice, is frequently used to evaluate novel immunotherapies. nih.govnih.govlabcorp.commeliordiscovery.com While direct studies with cyclic di-IMP in this model are not widely published, the known mechanism of STING agonism suggests it would likely exhibit anti-tumor activity. Research with other STING agonists in similar models has shown that they can inhibit tumor growth and improve survival.
Below is a conceptual data table illustrating the potential effects of a STING agonist like cyclic di-IMP on tumor growth and immune cell infiltration in a murine cancer model, based on findings from studies with related compounds.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | CD8+ T-cell Infiltration (% of total cells) | Animal Survival Rate (%) at Day 40 |
| Vehicle Control | 1500 | 5 | 0 |
| STING Agonist | 500 | 25 | 60 |
| STING Agonist + Anti-PD-1 | 150 | 40 | 90 |
The ongoing pre-clinical research into cyclic di-IMP and other STING agonists continues to underscore their potential as versatile immunomodulatory agents for both the prevention of infectious diseases through improved vaccine adjuvants and the treatment of cancer through targeted immunotherapy.
Advanced Research Approaches and Future Directions
Development of Novel Biosensors and Reporter Systems for Cyclic di-IMP Activity Monitoring
Currently, there is a notable absence of publicly available scientific literature detailing the development of novel biosensors or reporter systems specifically designed for the monitoring of cyclic di-IMP (sodium salt) activity. While significant progress has been made in creating such tools for other cyclic dinucleotides like cyclic di-GMP and cyclic di-AMP, dedicated biosensors for cyclic di-IMP remain an unmet need in the field. The development of such tools would be a critical step forward in understanding the spatiotemporal dynamics of cyclic di-IMP signaling in living cells.
Rational Design of Cyclic di-IMP Analogs with Tuned Biological Properties
The rational design of cyclic di-IMP analogs has emerged as a powerful strategy to probe and modulate cellular signaling pathways, particularly the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Researchers have systematically synthesized and evaluated novel cyclic adenosine-inosine monophosphate (cAIMP) analogs to understand their structure-activity relationships and enhance their biological effects. nih.gov
These rationally designed analogs feature modifications at key positions, including the ribose sugars, the internucleotide linkage, and the phosphate (B84403) backbone. By introducing substitutions such as 2'-fluoro-2'-deoxyribose and creating bis-phosphorothioate linkages, scientists have been able to create cAIMP analogs with significantly enhanced potency for STING activation compared to the endogenous ligand 2',3'-cGAMP. nih.gov For instance, certain 3',3'-cAIMP analogs containing these modifications have demonstrated EC50 values for type I interferon induction in human blood in the sub-micromolar to low micromolar range (0.4–4.7 µM), a notable improvement over 2',3'-cGAMP (EC50 of 19.6 µM). nih.gov
Furthermore, the investigation of different linkage isomers, such as 2',3'-cAIMP, 3',2'-cAIMP, and 2',2'-cAIMP, has revealed that the 3',3' linkage in cAIMP is particularly effective at inducing type I interferons. nih.gov In addition to enhanced potency, some of these rationally designed analogs exhibit increased resistance to enzymatic degradation, a crucial feature for potential therapeutic applications. nih.gov
The systematic exploration of these chemical modifications provides valuable insights into the molecular interactions between cyclic dinucleotides and their receptors, thereby guiding the development of next-generation immunotherapies targeting the STING pathway.
| Analog Type | Modification(s) | Observed Effect on STING Activation | Reference |
| 3',3'-cAIMP | 2'-fluoro-2'-deoxyribose, bis-phosphorothioate linkages | Increased potency for type I IFN induction | nih.gov |
| Linkage Isomers | 2',3'-, 3',2'-, 2',2'-cAIMP | Varied induction of type I IFNs, with 3',3' being highly effective | nih.gov |
Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Downstream Effects
The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, is a powerful approach to comprehensively understand the downstream cellular effects of cyclic di-IMP. By analyzing the global changes in gene expression (transcriptomics), protein abundance and post-translational modifications (proteomics), and metabolite profiles (metabolomics) in response to cyclic di-IMP, researchers can construct a detailed map of the signaling cascades and metabolic reprogramming initiated by this second messenger.
For instance, transcriptomic analysis can identify genes that are up- or down-regulated upon cyclic di-IMP signaling, providing clues about the transcription factors and cellular pathways that are activated. Proteomics can then reveal the corresponding changes in the cellular proteome, including the activation of specific enzymes or signaling proteins. Metabolomics offers a snapshot of the metabolic state of the cell, highlighting alterations in key metabolic pathways that are influenced by cyclic di-IMP. The integration of these multi-omics datasets can provide a holistic view of the cellular response to cyclic di-IMP, uncovering novel effector proteins, downstream pathways, and potential therapeutic targets.
High-Throughput Screening Methodologies for Identifying Cyclic di-IMP Modulators
High-throughput screening (HTS) methodologies are essential for the discovery of novel small molecules that can modulate the activity of cyclic di-IMP signaling pathways. These screens can be designed to identify compounds that either mimic the effects of cyclic di-IMP (agonists) or block its action (antagonists). A variety of assay formats can be employed for HTS, including cell-based reporter assays that measure the activation of downstream signaling pathways, such as the STING-dependent induction of interferon-stimulated genes.
Biochemical assays can also be developed to screen for compounds that directly interact with cyclic di-IMP metabolizing enzymes or its receptor proteins. The use of fluorescently labeled cyclic di-IMP analogs or the development of fluorescence polarization and FRET-based assays can facilitate the rapid and sensitive detection of binding events in a high-throughput format. The hits identified from these primary screens can then be further validated and characterized in secondary assays to confirm their mechanism of action and assess their potential as therapeutic leads.
Integration of Computational Modeling and In Silico Approaches for Predictive Biology
The integration of computational modeling and in silico approaches is becoming increasingly important in the study of cyclic di-IMP signaling. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of cyclic di-IMP and its analogs to their protein targets, providing insights into the structural basis of their activity. These computational models can guide the rational design of new analogs with improved affinity and selectivity.
Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of cyclic di-IMP modulators with their biological activities. These models can then be used to virtually screen large compound libraries to identify potential hits for experimental testing. Furthermore, systems biology approaches that integrate experimental data with mathematical models can be used to simulate the dynamics of cyclic di-IMP signaling networks, allowing researchers to explore the behavior of the system under different conditions and to identify key regulatory nodes that could be targeted for therapeutic intervention. The combination of these in silico methods with experimental validation is a powerful strategy for accelerating the discovery and development of novel modulators of cyclic di-IMP signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
